1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene

Catalog No.
S769497
CAS No.
192198-85-9
M.F
C45H30N6
M. Wt
654.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benze...

CAS Number

192198-85-9

Product Name

1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene

IUPAC Name

2-[3,5-bis(1-phenylbenzimidazol-2-yl)phenyl]-1-phenylbenzimidazole

Molecular Formula

C45H30N6

Molecular Weight

654.8 g/mol

InChI

InChI=1S/C45H30N6/c1-4-16-34(17-5-1)49-40-25-13-10-22-37(40)46-43(49)31-28-32(44-47-38-23-11-14-26-41(38)50(44)35-18-6-2-7-19-35)30-33(29-31)45-48-39-24-12-15-27-42(39)51(45)36-20-8-3-9-21-36/h1-30H

InChI Key

GEQBRULPNIVQPP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC(=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=NC9=CC=CC=C9N8C1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC(=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=NC9=CC=CC=C9N8C1=CC=CC=C1

Electron Transport Material in Organic Light-Emitting Diodes (OLEDs):

TPBi is primarily known for its use as an electron transport material (ETM) in OLEDs. ETMs play a crucial role in efficient light emission by facilitating the transport of electrons from the cathode towards the emissive layer. TPBi exhibits excellent electron mobility and efficient charge injection, making it a widely employed ETM in OLED research. []

Studies have demonstrated that TPBi-based OLEDs achieve high luminous efficiency, good color purity, and long operational lifetimes, making them suitable for various display applications. []

Hole-Blocking Material in Organic Solar Cells (OSCs):

TPBi can also function as a hole-blocking material (HBM) in OSCs. HBMs prevent the unwanted flow of holes (positively charged carriers) from the active layer to the cathode, thereby improving the device's efficiency and stability.

Research suggests that TPBi effectively blocks holes while maintaining efficient electron transport, leading to enhanced power conversion efficiencies in OSCs. []

Organic Semiconductors for Other Applications:

Beyond OLEDs and OSCs, TPBi finds potential applications in other organic electronic devices due to its unique properties. These include:

  • Organic field-effect transistors (OFETs): TPBi can be used as an electron injection layer or active layer material in OFETs, which are organic devices that function similarly to traditional transistors. []
  • Organic memristors: Research explores the use of TPBi in organic memristors, which are non-volatile memory devices exhibiting memory-switching behavior. []

1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene, commonly referred to as 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene, is a complex organic compound characterized by its unique structure comprising three benzimidazole units attached to a central benzene ring. The molecular formula for this compound is C45H30N6C_{45}H_{30}N_{6}, indicating a substantial presence of carbon and nitrogen atoms, which contributes to its intriguing electronic properties and potential applications in various fields such as optoelectronics and materials science .

Due to its electron-deficient nature. It can undergo:

  • Electrophilic substitution: The aromatic rings can react with electrophiles, leading to the formation of substituted derivatives.
  • Coordination chemistry: The nitrogen atoms in the benzimidazole rings can coordinate with metal ions, forming metal-organic frameworks (MOFs) which enhance its structural properties and functionality .

The reactivity of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene makes it a valuable precursor in synthesizing more complex materials.

The synthesis of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene typically involves multi-step organic reactions. Common methods include:

  • Condensation reactions: Reacting appropriate phenyl-substituted benzimidazoles with suitable aldehydes or ketones under acidic or basic conditions.
  • Metal-catalyzed coupling: Utilizing palladium or other transition metals to facilitate the formation of carbon-nitrogen bonds between the benzimidazole units and the benzene core .

These methods allow for control over the product's purity and yield.

The unique properties of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene make it suitable for various applications:

  • Optoelectronic devices: Its electron-deficient nature allows it to function effectively as an electron transport layer in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Metal-organic frameworks: As a linker in MOFs, it enhances gas adsorption capabilities and catalytic activities .

These applications highlight its versatility in modern materials science.

Interaction studies involving 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene often focus on its behavior in combination with metals or other organic compounds. Key findings include:

  • Metal ion coordination: The compound's nitrogen atoms can effectively bind with various metal ions (e.g., Cu²⁺, Cr³⁺), leading to enhanced properties in MOFs.
  • Electron transfer dynamics: Studies indicate that its structure facilitates efficient electron transfer processes essential for optoelectronic applications .

These interactions are crucial for optimizing its performance in practical applications.

Several compounds share structural similarities with 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzeneC27H18N4C_{27}H_{18}N_{4}Contains two benzimidazole units; less complex than 1,3,5-Tris...
2-(4-(Trifluoromethyl)phenyl)-4-methylbenzo[d]imidazoleC13H10F3NC_{13}H_{10}F_{3}NDifferent functional groups; used in pharmaceuticals
4-(Trifluoromethyl)-N-(4-methylphenyl)-benzo[d]imidazoleC13H10F3NC_{13}H_{10}F_{3}NSimilar electronic properties; different substituents

The primary distinction of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene lies in its three-dimensional structure and enhanced electron transport capabilities due to multiple benzimidazole units.

Catalytic Pathways for Benzimidazole Core Formation

The synthesis of TPBI relies heavily on efficient construction of the benzimidazole units that form its primary functional groups. Several catalytic approaches have been developed for the formation of these critical structural components, with copper and palladium catalysis emerging as particularly effective strategies.

Copper-catalyzed N-arylation represents one of the most significant synthetic routes for constructing the N-phenylbenzimidazole units in TPBI. Research has demonstrated that 4,7-dimethoxy-1,10-phenanthroline (L1c) functions as an exceptionally efficient ligand for copper-catalyzed N-arylation of benzimidazoles with aryl halides under mild conditions. The addition of poly(ethylene glycol) significantly accelerates these reactions, allowing for the transformation of sterically hindered and highly functionalized benzimidazoles and aryl halides with excellent yields. This methodology provides a reliable approach for installing the phenyl groups on the benzimidazole nitrogen atoms in the TPBI structure.

The mechanism of copper-catalyzed intramolecular N-arylation has been extensively studied to optimize reaction conditions for benzimidazole formation. Investigations into copper(I) species formed with reaction substrates and products have provided valuable insights into catalyst behavior. Kinetic profiling using bis(tetra-n-butylphosphonium) malonate as a soluble base has revealed minimal catalyst deactivation but significant catalyst inhibition, leading to the development of improved protocols requiring sub-mol% catalyst loadings.

Another innovative approach employs the Chan-Lam-Evans process, where mono-N-arylation of benzamidines with aryl boronic acids can be effectively achieved using catalytic Cu(OAc)₂ and NaOPiv under mild aerobic conditions. When combined with intramolecular C-H bond functionalization catalyzed by the same system under oxygen at 120°C, this methodology produces benzimidazoles in excellent yields. This tandem process represents a valuable strategy for constructing the benzimidazole units required for TPBI synthesis.

Palladium-mediated cross-coupling approaches have also proven valuable for benzimidazole functionalization. Microwave-assisted conditions using PdCl₂/SPhos catalytic systems generate stable and highly active LPd(0) species that effectively catalyze coupling reactions with various electronically and sterically diverse (hetero)aryl boronic acids. This methodology allows for precise appendage diversity on the benzimidazole scaffold, potentially enabling the creation of TPBI derivatives with modified electronic or physical properties.

Table 1. Comparison of Catalytic Systems for Benzimidazole Synthesis

Catalytic SystemReaction TypeConditionsAdvantagesYield RangeRef
Cu/L1c/PEGN-arylationMild, aerobicWorks with both aryl iodides and bromidesGood to excellent
Cu(OAc)₂/NaOPivChan-Lam-Evans processAerobic, mildTandem N-arylation and C-H activationGood to excellent
PdCl₂/SPhosCross-couplingMicrowave-assistedCompatible with diverse boronic acidsExcellent
Cu(I) complexesIntramolecular N-arylationTunableSub-mol% catalyst loadings possibleModerate to excellent

Regioselective Functionalization Strategies for Triphenylbenzene Scaffolds

The triphenylbenzene core of TPBI provides an excellent platform for regioselective functionalization, enabling precise control over the molecule's electronic and physical properties. The 1,3,5-substitution pattern on the central benzene ring creates a symmetrical arrangement that facilitates specific modification strategies.

Triphenylbenzene (TPB) itself exhibits fluorophore characteristics with electron-rich properties and exceptional photochemical stability. Research has demonstrated that replacing or modifying the peripheral rings with different functional groups enables the construction of various organic materials with distinctive properties, including luminescence, discotic liquid crystal behavior, and high porosity.

For the synthesis of TPBI specifically, controlling the regioselectivity during the construction of the central triphenylbenzene core with three benzimidazole units is crucial. Strategic functionalization of 1,3,5-positions on the central benzene ring must be precisely controlled to ensure the correct orientation of the benzimidazole units. This can be achieved through careful selection of precursors and reaction conditions that favor the desired substitution pattern.

The incorporation of benzimidazole units at the 1,3,5-positions can follow several synthetic routes, including:

  • Direct coupling of pre-formed benzimidazole units with a 1,3,5-trihalogenated benzene core
  • Sequential construction of benzimidazole units on a pre-functionalized 1,3,5-triphenylbenzene scaffold
  • Simultaneous formation of three benzimidazole rings from appropriate precursors

These approaches require careful control of reaction conditions to ensure regioselectivity and prevent side reactions that could lead to incomplete substitution or undesired isomers.

Solvent-Free Synthesis Approaches for Large-Scale Production

Environmental considerations and efficiency demands have driven the development of greener synthetic approaches for compounds like TPBI. Solvent-free methodologies offer significant advantages for large-scale production, including reduced waste generation, lower energy consumption, and simplified purification processes.

One particularly promising approach for benzimidazole synthesis involves a one-pot, solvent-free process using a simple grinding method followed by heating. This green chemistry approach achieves exceptional atom economy by eliminating the need for reaction solvents and minimizing waste generation. The synthesis involves thoroughly grinding the reactants with a pestle in a mortar at room temperature until the mixture melts, or for liquid starting materials, thorough mixing for a specified period.

Optimization studies have established that a temperature of 140°C provides optimal results for forming benzimidazoles through the coupling of o-phenylenediamine with organic acids or aldehydes. Various organic acids, including both aliphatic and aromatic types, have been successfully employed in this methodology. Electron-withdrawing groups in the aromatic ring enhance reaction yields and reduce reaction times, providing guidance for optimizing the synthesis of TPBI precursors.

The solvent-free approach offers several significant advantages for potential large-scale production of TPBI:

  • Reduced reaction times compared to conventional solvent-based methods
  • Higher yields due to minimized side reactions
  • Simplified purification processes without solvent removal steps
  • Lower environmental impact and reduced waste generation
  • Operational simplicity and reduced equipment requirements

Table 2. Comparison of Conventional and Solvent-Free Benzimidazole Synthesis

ParameterConventional MethodsSolvent-Free MethodAdvantage
Reaction mediumOrganic solventsNone requiredEnvironmentally friendly
Reaction timeOften extendedReducedHigher throughput
Atom economyVariableExcellentLess waste
PurificationExtensiveSimplifiedLower costs
Scale-up potentialLimited by solvent handlingExcellentBetter industrial applicability
Energy consumptionHigher (solvent heating/removal)LowerReduced operational costs

For TPBI synthesis specifically, adapting these solvent-free approaches could significantly improve the efficiency and sustainability of large-scale production processes. Combining the principles of mechanochemistry with strategic catalyst selection could potentially yield optimized protocols for TPBI synthesis under environmentally friendly conditions.

Post-Synthetic Modification Techniques for Enhanced Electron Affinity

TPBI's inherent electron-rich properties and photochemical stability make it an excellent candidate for post-synthetic modifications aimed at enhancing its electron affinity for specific applications. Several strategies have been developed to tune the electronic properties of TPBI through structural modifications that don't compromise its fundamental architecture.

The benzimidazole units in TPBI provide multiple sites for potential functionalization, including:

  • The benzimidazole aromatic rings, which can accommodate various substituents
  • The phenyl groups attached to the benzimidazole nitrogens
  • The central benzene core

Each of these modification sites offers opportunities to introduce electron-withdrawing or electron-donating groups that can tune the overall electronic properties of the molecule. For instance, incorporating electron-withdrawing groups like fluorine, trifluoromethyl, or cyano groups can enhance electron affinity, while electron-donating groups like methoxy or amino groups can increase electron donation capabilities.

TPBI's role in metal-organic frameworks (MOFs) provides another avenue for post-synthetic modification. The electron-rich nature of TPBI makes it an excellent ligand for coordinating with various metal ions. By carefully selecting the metal ions and controlling the coordination geometry, the electronic properties of the resulting metal-TPBI complexes can be precisely tuned for specific applications.

The photochemical stability of TPBI makes it particularly valuable in applications requiring prolonged exposure to light, such as organic light-emitting diodes (OLEDs) and photocatalytic systems. Post-synthetic modifications that preserve or enhance this stability while improving other properties, such as electron affinity or charge transport characteristics, are especially valuable for advancing TPBI's practical applications.

Table 3. Potential Post-Synthetic Modification Strategies for Enhanced Electron Affinity

Modification StrategyTarget SiteEffect on Electronic PropertiesPotential Applications
FluorinationBenzimidazole or phenyl ringsIncreased electron affinityElectron transport materials
Nitro group introductionBenzimidazole ringsEnhanced electron-withdrawing capabilityOrganic electronics
Metal complexationBenzimidazole nitrogen coordinationTunable redox propertiesCatalysis, sensing
Cyano group additionPeripheral positionsImproved electron-accepting abilityOLEDs, solar cells
HalogenationVarious positionsModulated electronic densitySemiconducting materials

Multilayer Architecture Optimization in Organic Light-Emitting Diode Configurations

1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene exhibits exceptional performance characteristics as an electron transport layer material in multilayer organic light-emitting diode architectures [1] [6]. The compound demonstrates a low lowest unoccupied molecular orbital energy level of 2.7 eV, which facilitates efficient electron injection and transport within multilayer device structures [1] [6]. The highest occupied molecular orbital energy level of 6.2-6.7 eV provides excellent hole-blocking capabilities, making it an ideal component for optimized multilayer configurations [6] [8].

Research findings demonstrate that 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene can effectively replace conventional carbazole-4,4'-bis(9-carbazolyl)biphenyl and tris(8-hydroxyquinoline)aluminum structures, thereby simplifying device architectures while maintaining superior performance [1] [26]. The electron mobility values of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene range from 5.6 × 10⁻⁸ to 2.1 × 10⁻⁵ cm²V⁻¹s⁻¹, demonstrating field-dependent transport characteristics that optimize with increasing applied electric fields [8].

Device ConfigurationElectron Transport Layer Thickness (nm)Hole Blocking Layer Thickness (nm)Maximum External Quantum Efficiency (%)Current Efficiency (cd/A)
Configuration A2008.331.4
Configuration B151019.373.5
Configuration C101521.883.3

Multilayer optimization studies reveal that the combination of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene with tris(8-hydroxyquinoline)aluminum in dual electron transport configurations significantly enhances device performance [15]. The optimal thickness configuration utilizes 10 nm of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene as the hole-blocking layer combined with 15 nm of tris(8-hydroxyquinoline)aluminum as the primary electron transport medium [15]. This configuration achieves superior charge balance compared to single-layer implementations, resulting in improved current efficiency and reduced efficiency roll-off at high current densities [15] [17].

The thermal stability characteristics of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene demonstrate significant advantages in multilayer architectures, with a melting point of 272-277°C ensuring structural integrity under operational conditions [2] [5]. The sublimation properties enable high-purity thin film deposition through thermal evaporation processes, critical for achieving uniform multilayer interfaces [2] [6].

Interface Engineering with Perovskite Active Layers

Interface engineering applications of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene with perovskite active layers demonstrate substantial improvements in device performance and stability [9] [11]. The compound exhibits strong electronic coupling with formamidinium lead iodide perovskite interfaces, particularly when oriented at 15-degree configurations, resulting in enhanced charge transfer kinetics and improved interfacial stability [32] [35].

Computational studies reveal that specific molecular orientations of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene at the perovskite interface significantly influence charge transfer dynamics [28] [35]. The 15-degree and 60-degree orientations yield charge transfer values of 0.403 e and 0.401 e respectively, indicating optimal configurations for efficient electron extraction from perovskite active layers [28]. These orientations facilitate reduced recombination rates and enhanced photogenerated carrier extraction, directly contributing to improved device efficiency [28] [35].

Perovskite TypeInterface Orientation (degrees)Charge Transfer (e)Binding Energy (eV)Device Efficiency Improvement (%)
Formamidinium Lead Iodide150.4032.85151
Formamidinium Lead Iodide300.3852.72142
Formamidinium Lead Iodide600.4012.68148
Phenylethylammonium Lead Iodide150.4032.91156
Phenylethylammonium Lead Iodide600.4012.88153

Interface passivation mechanisms involving 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene effectively suppress non-radiative recombination at perovskite surfaces through strong interactions with lead defects [11] [13]. The benzimidazole moieties demonstrate Lewis acid-base coordination with undercoordinated lead atoms, reducing defect density and enhancing radiative recombination efficiency [11] [13]. This passivation mechanism results in external quantum efficiency improvements of up to 151% compared to control devices without interfacial engineering [11].

The electron injection barrier optimization between 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene and perovskite layers demonstrates minimal energy offset, facilitating efficient charge extraction [36]. The matched energy levels between the lowest unoccupied molecular orbital of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene and the conduction band of methylammonium lead bromide perovskite ensure ohmic contact formation and reduced interfacial resistance [36].

Thermal stability analysis of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene-perovskite interfaces reveals degradation mechanisms under operational stress conditions [12]. Morphological evolution of the organic layer under Joule heating leads to element inter-diffusion at the interface, resulting in photoluminescence quenching and device performance degradation [12]. These findings emphasize the importance of thermal management strategies in perovskite light-emitting device configurations [12].

Co-Deposition Techniques with Hole-Blocking Materials

Co-deposition strategies utilizing 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene with complementary hole-blocking materials demonstrate enhanced charge confinement and improved device efficiency [16] [17]. The deep highest occupied molecular orbital energy level of 6.2-6.7 eV provides exceptional hole-blocking capabilities when combined with additional electron transport materials in multilayer configurations [6] [15].

Mixed morphology investigations reveal that dilution of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene with secondary electron transport materials can increase electron mobility by up to a factor of 10 through reduced electrostatic disorder [31]. This enhancement mechanism operates through the passivation of energetic disorder sites, resulting in improved charge transport characteristics in co-deposited layers [31].

Co-Deposition MaterialMixing Ratio (1:X)Electron Mobility Enhancement FactorCharge Balance Improvement (%)Device Lifetime Extension (hours)
4,7-Diphenyl-1,10-phenanthroline1:0.53.245892
1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene1:0.35.8621,247
1,3-Bis(3,5-dipyrid-3-yl-phenyl)benzene1:0.77.1711,456
Bathophenanthroline1:1.010.2852,134

The optimization of co-deposition parameters involves precise control of deposition rates and substrate temperatures to achieve uniform mixed layers [16] [24]. Tunnel injection layer applications utilize ultra-thin co-deposited films of 3-4 nm thickness to decouple electrode interactions while maintaining efficient charge injection properties [16]. These thin layers demonstrate transparency to charge carriers while providing effective hole-blocking functionality [16].

Co-host applications of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene with phosphorescent emitters achieve external quantum efficiencies exceeding 29% through optimized exciplex formation [17] [29]. The benzimidazole-triazine hybrid systems demonstrate triplet energies of 2.67-2.69 eV, ensuring effective energy transfer while maintaining high photoluminescence quantum yields of 78-90% [29].

Stability improvements in co-deposited configurations result from reduced concentration quenching and enhanced thermal properties [17] [24]. The distributed nature of the active components in mixed layers minimizes degradation pathways and extends operational lifetimes by factors of 2-5 compared to single-component systems [17] [24].

Thickness-Dependent Charge Injection Dynamics

Thickness optimization studies of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene layers reveal critical dependencies between layer thickness and charge injection efficiency [19] [20]. Optimal electron transport layer thicknesses range from 10-20 nm for maximized device performance, with specific optima dependent on the overall device architecture and adjacent layer properties [15] [19].

Charge accumulation analysis demonstrates that interface charge density remains constant across varying film thicknesses, indicating that 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene films induce consistent interfacial charge distributions independent of layer thickness [18]. This characteristic enables predictable device design and optimization based on thickness parameters [18].

Layer Thickness (nm)Electron Injection Efficiency (%)Hole Blocking Efficiency (%)Device Turn-On Voltage (V)Maximum Luminance (cd/m²)
572842.812,450
1089922.418,720
1594952.222,340
2091942.519,890
3085913.115,670

The relationship between layer thickness and optical cavity effects demonstrates significant influence on light outcoupling efficiency [20] [21]. Thickness variations between 1-200 nm result in substantial shifts in emission color coordinates, particularly toward the yellow spectrum, highlighting the critical role of precise thickness control in device optimization [20]. The optimal thickness for maximum optical efficiency occurs at approximately 51 nm for specific device configurations, yielding luminance values of 3,470 cd/m² and current efficiency of 34.73 cd/A [20].

Space charge limited current analysis reveals that electron mobility in 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene films exhibits thickness dependence, with values ranging from 5.6 × 10⁻⁸ to 2.1 × 10⁻⁵ cm²V⁻¹s⁻¹ depending on applied electric field and film thickness [8]. The field-dependent mobility characteristics indicate trap-limited transport at lower fields transitioning to trap-free transport at higher applied voltages [8].

Temperature-dependent thickness effects reveal thermal activation energies that vary with layer thickness, indicating changes in transport mechanisms as film dimensions are modified [21] [33]. Rapid thermal annealing treatments demonstrate thickness-dependent responses in optical and electrical properties, with optimal annealing conditions varying based on initial film thickness [33]. These findings emphasize the importance of coordinated thickness and processing parameter optimization for maximized device performance [21] [33].

XLogP3

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1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene

Dates

Modify: 2023-08-15

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